6-Bromo-2,4-dichloro-3-fluoroaniline

Catalog No.
S845558
CAS No.
1360438-57-8
M.F
C6H3BrCl2FN
M. Wt
258.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,4-dichloro-3-fluoroaniline

CAS Number

1360438-57-8

Product Name

6-Bromo-2,4-dichloro-3-fluoroaniline

IUPAC Name

6-bromo-2,4-dichloro-3-fluoroaniline

Molecular Formula

C6H3BrCl2FN

Molecular Weight

258.9 g/mol

InChI

InChI=1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2

InChI Key

BMJSXDVLJRTVSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)N)Cl)F)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)F)Cl

6-Bromo-2,4-dichloro-3-fluoroaniline is a polyhalogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on its benzene ring. Its molecular formula is C₆H₃BrCl₂F, and it has a molecular weight of approximately 238.45 g/mol. The compound's structure features a bromine atom at the 6-position, two chlorine atoms at the 2- and 4-positions, and a fluorine atom at the 3-position of the aniline moiety. This unique arrangement contributes to its chemical reactivity and biological properties.

Due to its electrophilic aromatic substitution capabilities. Key reactions include:

  • Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles under suitable conditions.
  • Suzuki Coupling: This compound can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives, which are valuable intermediates in organic synthesis.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances the reactivity of the aromatic ring towards electrophiles.

Research indicates that 6-Bromo-2,4-dichloro-3-fluoroaniline exhibits significant biological activity. Its halogenated structure is associated with various pharmacological properties, including:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
  • Potential Anticancer Properties: Some studies suggest that halogenated anilines may inhibit tumor growth or exhibit cytotoxic effects on cancer cells.

The synthesis of 6-Bromo-2,4-dichloro-3-fluoroaniline can be achieved through several methods:

  • Bromination of 2,4-Dichloro-3-fluoroaniline: This method involves the bromination of the parent compound under controlled conditions to introduce the bromine substituent.
  • Reduction of Nitro Compounds: Starting from nitro derivatives like 1,3-dichloro-2-fluoro-4-nitrobenzene, reduction processes can yield the desired aniline derivative .

6-Bromo-2,4-dichloro-3-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound may be utilized in developing pesticides or herbicides due to its biological activity.
  • Material Science: Its unique properties make it suitable for use in polymers and other materials requiring specific thermal or mechanical characteristics.

Studies on interaction mechanisms involving 6-Bromo-2,4-dichloro-3-fluoroaniline have revealed insights into its reactivity:

  • Fluorination Studies: Research has explored the electrochemical fluorination processes involving this compound, shedding light on potential side reactions and product distributions .
  • Photochemical Behavior: Investigations into its photodissociation under ultraviolet light have provided valuable data on energy distribution changes caused by halogen substitutions.

Several compounds share structural similarities with 6-Bromo-2,4-dichloro-3-fluoroaniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-2,4-dichloro-3-fluorobenzeneC₆H₂BrCl₂FLacks an amine group; more reactive towards electrophiles.
2,4-DichloroanilineC₆H₄Cl₂NNo fluorine or bromine; simpler structure.
5-Bromo-1,3-dichloro-2-fluorobenzeneC₆H₂BrCl₂FDifferent substitution pattern; potential for different reactivity.

The unique combination of bromine, chlorine, and fluorine in 6-Bromo-2,4-dichloro-3-fluoroaniline contributes to its distinct chemical behavior and potential applications in various fields.

The development of halogenated anilines dates to the mid-19th century, when aniline derivatives emerged as foundational compounds in synthetic dye production. Early methods for halogenation focused on electrophilic aromatic substitution, but challenges arose due to competing side reactions in electron-rich aniline systems. The discovery of controlled halogenation strategies, such as the use of directing groups or oxidized intermediates, enabled the synthesis of multihalogenated derivatives. For example, N,N-dialkylaniline N-oxides demonstrated enhanced regioselectivity in halogenation reactions, facilitating the preparation of mono- or dihalogenated anilines.

Modern advances in cross-coupling reactions and transition-metal catalysis have further expanded the utility of halogenated anilines. These compounds now serve as critical intermediates in pharmaceuticals, agrochemicals, and materials science.

Significance of Multihalogenated Aromatic Amines in Organic Chemistry

Multihalogenated aromatic amines, such as 6-bromo-2,4-dichloro-3-fluoroaniline, occupy a unique position in organic synthesis due to their:

  • Electron-Deficient Aromatic Systems: The combined electron-withdrawing effects of bromine, chlorine, and fluorine activate the ring toward nucleophilic aromatic substitution (SNAr) while deactivating it toward electrophilic substitution. This duality enables selective functionalization at specific positions.
  • Versatility in Cross-Coupling Reactions: Halogen substituents (e.g., bromine) participate in Suzuki-Miyaura, Heck, and Ullmann couplings, allowing access to complex heteroaromatic structures.
  • Biological Activity: Halogenation modulates lipophilicity (logP ~3.26) and electronic properties, influencing interactions with biological targets.

Molecular Geometry and Bonding Analysis

6-Bromo-2,4-dichloro-3-fluoroaniline represents a highly substituted polyhalogenated aromatic amine with the molecular formula C₆H₃BrCl₂FN and a molecular weight of 258.9 grams per mole [1] [2]. The compound features a benzene ring bearing four substituents: a bromine atom at position 6, chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and an amino group at position 1 [1]. This specific substitution pattern creates a unique electronic environment that significantly influences the molecular geometry and bonding characteristics .

The aromatic ring maintains its planar configuration despite the steric bulk of multiple halogen substituents [4] [5]. Bond angle analysis indicates that the presence of electronegative halogen substituents causes subtle deviations from ideal benzene geometry, with carbon-carbon-carbon bond angles ranging from approximately 117.7° to 121.1° [4]. The carbon-nitrogen bond length in the amino group is slightly shortened compared to unsubstituted aniline due to the electron-withdrawing effects of the halogen substituents [4] [6].

X-ray Crystallographic Studies

Crystallographic analysis of polyhalogenated anilines reveals characteristic packing patterns dominated by hydrogen bonding and halogen-halogen interactions [5] [6]. In related dihalogenated aniline structures, the amino group typically engages in nitrogen-hydrogen···nitrogen hydrogen bonding, creating chain-like arrangements [5] [7]. The presence of multiple halogen substituents introduces additional intermolecular contacts, including halogen-halogen interactions with distances ranging from 3.08 to 3.78 Angstroms [6] [8].

Crystal packing studies demonstrate that halogen bonding becomes increasingly important with heavier halogens, particularly bromine and iodine [8]. The molecular planes of neighboring molecules often exhibit highly offset π-stacking characterized by centroid-centroid distances of approximately 4.15 Angstroms and ring-offset slippage values around 2.15 Angstroms [5] [7]. These structural features contribute to the overall stability of the crystalline lattice through a combination of weak intermolecular forces [9] [8].

Crystallographic ParameterTypical RangeReference Compounds
Hydrogen Bond Distance (N-H···N)2.8-3.2 ÅHalogenated anilines [5]
Halogen-Halogen Contact3.08-3.78 Å4-chloro-2-iodoaniline [5]
π-Stacking Distance4.10-4.20 ÅPolyhalogenated aromatics [7]
Ring Offset Slippage2.0-2.2 ÅHalogenated anilines [5]

Comparative Analysis with Ortho/Meta/Para Isomers

The substitution pattern in 6-Bromo-2,4-dichloro-3-fluoroaniline creates distinct electronic and steric effects compared to potential positional isomers [10] . Halogen substituents in ortho and para positions relative to the amino group exhibit different directing effects during electrophilic aromatic substitution reactions [10] [12]. The unique arrangement of substituents in this compound places electron-withdrawing groups in positions that significantly influence the electron density distribution around the benzene ring [12].

Comparative studies of halogenated aniline isomers demonstrate that the position of halogen substituents dramatically affects molecular reactivity and intermolecular interactions . Ortho-substituted halogens create steric hindrance that can force the amino group out of the aromatic plane, while meta and para substituents primarily exert electronic effects [14]. The specific substitution pattern in 6-Bromo-2,4-dichloro-3-fluoroaniline combines both steric and electronic influences, resulting in a compound with unique chemical properties .

Isomer TypeElectronic EffectSteric HindranceUnique Features
Ortho-substitutedStrong inductive withdrawal [12]High steric interaction [14]Amino group deviation from planarity [14]
Meta-substitutedModerate electronic effect [12]Minimal steric interaction [12]Enhanced stability through conjugation [15]
Para-substitutedStrong resonance interaction [12]Low steric hindrance [12]Maximum electronic coupling [12]

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Proton nuclear magnetic resonance spectroscopy of 6-Bromo-2,4-dichloro-3-fluoroaniline reveals characteristic chemical shifts influenced by the multiple halogen substituents [16] [17]. The aromatic proton appears as a singlet in the region of 6.5-7.5 parts per million, with the exact chemical shift determined by the cumulative electronic effects of the surrounding halogens [17] [18]. The amino group protons typically resonate between 3.5-4.5 parts per million, appearing as a broad signal due to rapid exchange processes [17] [19].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the aromatic carbon framework [18] [20]. Aromatic carbons bearing halogen substituents exhibit characteristic downfield shifts, with carbon atoms directly bonded to halogens showing chemical shifts between 125-150 parts per million [18] [21]. The carbon bearing the amino group typically resonates around 145-155 parts per million due to the electron-donating effect of the nitrogen substituent [18] [20]. Halogen substituent effects on carbon-13 chemical shifts follow the order of electronegativity, with fluorine producing the largest downfield shift, followed by chlorine and bromine [21] [22].

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine substituent [23] [19]. The fluorine nucleus in 3-position exhibits a characteristic chemical shift in the range of -110 to -130 parts per million relative to trichlorofluoromethane [23]. The large chemical shift dispersion of fluorine-19 nuclear magnetic resonance, spanning approximately 800 parts per million, allows for precise identification of fluorine-containing compounds [23] [19].

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H (aromatic)6.5-7.5 [17]SingletH-5 position
¹H (amino)3.5-4.5 [17]Broad singletNH₂ group
¹³C (aromatic)125-150 [18]SingletHalogen-bearing carbons
¹³C (amino-bearing)145-155 [18]SingletC-1 position
¹⁹F-110 to -130 [23]SingletF-3 position

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-Bromo-2,4-dichloro-3-fluoroaniline exhibits characteristic fragmentation patterns typical of polyhalogenated aromatic compounds [24] [25]. The molecular ion peak appears at mass-to-charge ratio 259/257/255, reflecting the isotopic pattern of bromine and chlorine atoms [24] [26]. Primary fragmentation involves loss of halogen atoms, with the most common neutral losses being hydrogen fluoride (mass 20), hydrogen chloride (mass 36), and hydrogen bromide (mass 80) [24] [26].

Secondary fragmentation patterns include loss of multiple halogen atoms and formation of tropylium-type ions characteristic of substituted benzene derivatives [24] [25]. The base peak often corresponds to the loss of the amino group as ammonia (mass 17), resulting in a polyhalogenated benzene radical cation [27]. Additional fragmentation pathways involve ring contraction and hydrogen rearrangement processes that produce smaller aromatic fragments [28] [25].

The presence of multiple halogens creates complex isotopic patterns that provide definitive identification of the compound [24] [26]. Chlorine atoms contribute to characteristic mass-to-charge ratio doublets separated by two mass units, while bromine produces doublets with equal intensity [26]. The combination of multiple halogen isotope patterns results in a highly distinctive mass spectrum that serves as a molecular fingerprint [24] [25].

Fragment IonMass-to-Charge RatioRelative IntensityFragmentation Process
Molecular ion [M]⁺-259/257/255 [24]VariableParent ion with isotope pattern
[M-HF]⁺239/237/235 [24]ModerateLoss of hydrogen fluoride
[M-HCl]⁺223/221/219 [24]StrongLoss of hydrogen chloride
[M-NH₃]⁺242/240/238 [27]Base peakLoss of amino group
[M-Br]⁺179/177 [26]ModerateLoss of bromine atom

Infrared Vibrational Modes of Halogen-Amine Interactions

Infrared spectroscopic analysis reveals characteristic vibrational modes associated with both the amino group and halogen substituents [29] [30]. The amino group exhibits two distinct nitrogen-hydrogen stretching vibrations in the region of 3200-3500 wavenumbers, corresponding to symmetric and antisymmetric stretching modes [30] [31]. These bands appear sharper and weaker than comparable alcohol oxygen-hydrogen stretches due to the lower electronegativity of nitrogen [30] [32].

Carbon-halogen stretching vibrations occur at lower frequencies and follow the expected mass effect trend [26] [33]. Carbon-fluorine stretches appear around 1150-1200 wavenumbers, carbon-chlorine stretches at 700-750 wavenumbers, and carbon-bromine stretches at 600-650 wavenumbers [26] [33]. The intensity of these bands is generally high due to the large dipole moments associated with carbon-halogen bonds [26].

The amino group also exhibits a characteristic nitrogen-hydrogen bending vibration in the region of 1590-1650 wavenumbers [30] [31]. This deformation mode can sometimes be confused with carbonyl stretching vibrations due to its position in the spectrum [31] [32]. Additional diagnostic bands include nitrogen-hydrogen wagging vibrations at 780-820 wavenumbers and carbon-nitrogen stretching modes at 1250-1335 wavenumbers for aromatic amines [31].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
N-H symmetric stretch3200-3300 [30]MediumPrimary amine group
N-H antisymmetric stretch3300-3500 [30]MediumPrimary amine group
C-F stretch1150-1200 [26]StrongCarbon-fluorine bond
C-Cl stretch700-750 [26]StrongCarbon-chlorine bonds
C-Br stretch600-650 [26]StrongCarbon-bromine bond
N-H bend1590-1650 [30]MediumAmino group deformation
C-N stretch1250-1335 [31]StrongAromatic carbon-nitrogen bond

6-Bromo-2,4-dichloro-3-fluoroaniline represents a complex polyhalogenated aromatic compound that requires sophisticated synthetic approaches due to the presence of multiple halogen substituents with distinct electronic properties [1] [3]. The molecular formula C₆H₃BrCl₂FN indicates a molecular weight of 258.9 g/mol [1] [3]. The synthesis of such heavily halogenated anilines presents significant challenges in terms of regioselectivity, functional group tolerance, and overall synthetic efficiency.

Traditional Halogenation Approaches

Traditional halogenation methodologies for polyhalogenated anilines primarily rely on electrophilic aromatic substitution and diazonium salt intermediates [4] [5] [6]. These approaches have been extensively developed and represent the foundation of aromatic halogenation chemistry.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents the most fundamental approach to aromatic halogenation [4] [7] [5]. The mechanism involves three distinct steps that are common to all electrophilic aromatic substitution reactions [7] [8].

Step 1: Electrophile Formation
The first step involves the generation of a powerful electrophilic species through activation of molecular halogens with Lewis acid catalysts [4] [7]. For chlorination and bromination, common Lewis acids include aluminum trichloride (AlCl₃), ferric chloride (FeCl₃), and aluminum tribromide (AlBr₃) [4] [5]. The activation process can be represented as:

X₂ + AlX₃ → X⁺ + AlX₄⁻

where X represents the halogen atom [4] [7].

Step 2: π-Electron Attack (Rate-Determining Step)
The aromatic ring acts as a nucleophile, attacking the electrophilic halogen species [7] [8]. This step is typically rate-determining and involves the disruption of aromaticity to form a benzenonium intermediate [7] [8]. The intermediate is stabilized by resonance structures that delocalize the positive charge around the aromatic ring [7] [8].

Step 3: Deprotonation and Aromaticity Restoration
The final step involves the removal of a proton from the benzenonium intermediate, restoring aromaticity and generating the halogenated product [7] [8]. A base, often the conjugate base of the Lewis acid catalyst, abstracts the proton to complete the substitution [7] [8].

Aniline Reactivity and Directing Effects
Anilines exhibit enhanced reactivity toward electrophilic aromatic substitution due to the electron-donating nature of the amino group [9] [10]. The amino group activates the aromatic ring through resonance donation, increasing electron density at the ortho and para positions [9] [10]. This results in highly regioselective halogenation patterns, typically favoring ortho and para substitution [9] [10].

When aniline is treated with bromine water at room temperature, the reaction proceeds rapidly to form 2,4,6-tribromoaniline as a white precipitate [9] . The high reactivity of anilines often eliminates the need for Lewis acid catalysts, as the amino group provides sufficient activation for halogenation [9] [10].

Mechanistic Considerations for Polyhalogenated Systems
The synthesis of 6-bromo-2,4-dichloro-3-fluoroaniline through sequential electrophilic aromatic substitution requires careful consideration of the electronic effects of previously installed halogen substituents [12] [13]. Chlorine and fluorine atoms are electron-withdrawing substituents that deactivate the aromatic ring toward further electrophilic attack [12] [13]. However, bromine exhibits weaker electron-withdrawing effects compared to chlorine and fluorine [12] [13].

The reactivity order for halogenation follows: F₂ > Cl₂ > Br₂ > I₂ [13] [14]. Fluorine is particularly aggressive and can react violently with organic materials [13] [14]. Conversely, iodine is more difficult to introduce but can be easily removed once installed [13] [14].

Selectivity Challenges
The regioselectivity in polyhalogenated anilines becomes increasingly complex as additional halogen substituents are introduced [12] [13]. Each halogen substituent influences the electronic distribution of the aromatic ring, affecting the reactivity of remaining positions [12] [13]. The cumulative effect of multiple electron-withdrawing halogens can significantly reduce the overall reactivity of the aromatic system [12] [13].

Diazonium Salt Intermediate Routes

Diazonium salt chemistry provides an alternative and highly versatile approach to aromatic halogenation [15] [6]. This methodology is particularly valuable for introducing halogens that are difficult to install through direct electrophilic aromatic substitution [15] [6].

Historical Development
The diazonium salt approach was pioneered by Traugott Sandmeyer in 1884 when he attempted to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide [17] [18]. Instead of the desired product, he obtained chlorobenzene, leading to the discovery of what is now known as the Sandmeyer reaction [17] [18].

Diazonium Salt Formation (Diazotization)
The preparation of diazonium salts begins with the conversion of primary aromatic amines to the corresponding diazonium salt through diazotization [15] [19] [20]. The process involves treating the aromatic amine with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) [15] [19] [20].

Step 1: Nitrosonium Ion Formation
The first step involves the formation of the nitrosonium ion (NO⁺) from nitrous acid under acidic conditions [19]:

HNO₂ + HCl → NO⁺ + H₂O + Cl⁻

Step 2: Diazonium Salt Formation
The nitrosonium ion reacts with the aromatic amine to form the diazonium salt [19]:

ArNH₂ + NO⁺ → ArN₂⁺ + H₂O

The reaction proceeds through a series of proton transfers and bond reorganizations, ultimately forming the nitrogen-nitrogen triple bond characteristic of diazonium salts [19].

Sandmeyer Reaction Mechanism
The Sandmeyer reaction represents a radical-nucleophilic aromatic substitution (SRNAr) mechanism [17] [18]. The reaction involves three key steps:

Step 1: Single Electron Transfer
The copper(I) catalyst transfers a single electron to the diazonium salt, generating an aryl radical and a copper(II) species [17] [18]:

ArN₂⁺ + Cu⁺ → Ar- + N₂ + Cu²⁺

Step 2: Radical Recombination
The aryl radical combines with a halide ion to form the aryl halide product [17] [18]:

Ar- + X⁻ → ArX

Step 3: Catalyst Regeneration
The copper(II) species is reduced back to copper(I) to complete the catalytic cycle [17] [18].

Copper Catalysts and Variations
The most commonly employed Sandmeyer reactions utilize copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) iodide (CuI) for chlorination, bromination, and iodination, respectively [21] [18]. For hydroxylation, copper(I) oxide (Cu₂O) is used [21] [18].

Advantages of Diazonium Salt Routes
The diazonium salt approach offers several advantages over direct electrophilic aromatic substitution [15] [6] [22]:

  • Access to meta-substituted products: Diazonium salts can provide access to substitution patterns that are difficult to achieve through electrophilic aromatic substitution [15] [22].

  • Introduction of challenging halogens: Iodine, which is difficult to introduce through direct halogenation, can be readily installed using diazonium salt chemistry [15] [6] [23].

  • Functional group tolerance: The reaction conditions are generally milder than those required for electrophilic aromatic substitution with heavily deactivated aromatics [15] [6].

  • Regioselectivity control: The diazonium group can be installed at specific positions through controlled nitration and reduction sequences [15] [22].

Synthetic Applications to Polyhalogenated Anilines
For the synthesis of 6-bromo-2,4-dichloro-3-fluoroaniline, diazonium salt methodology can be particularly valuable for introducing the bromine substituent [24] [25]. The process would involve:

  • Preparation of the appropriately substituted aniline precursor
  • Diazotization under controlled conditions (0-5°C to maintain diazonium salt stability) [24] [22]
  • Sandmeyer reaction with copper(I) bromide to introduce the bromine substituent [24] [25]

Limitations and Considerations
Despite their versatility, diazonium salts present certain challenges [26] [22]:

  • Thermal instability: Diazonium salts are unstable at temperatures above 5-10°C and some can be explosive when dry [26] [22].

  • Safety concerns: The reactions must be conducted under carefully controlled conditions to avoid decomposition [26] [22].

  • Stoichiometric requirements: The reactions typically require stoichiometric amounts of copper catalyst [26] [22].

Modern Catalytic Systems

Modern synthetic approaches to polyhalogenated anilines have evolved to include sophisticated catalytic systems that offer improved selectivity, efficiency, and functional group tolerance [27] [28] [29]. These methodologies represent significant advances over traditional approaches.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the field of aromatic halogenation [27] [28] [29]. These reactions were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki [27] [30].

General Mechanism of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps [27] [28] [29]:

Step 1: Oxidative Addition
The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile, increasing the oxidation state of palladium to +2 [27] [31] [29]:

Pd(0) + R-X → Pd(II)-R-X

Step 2: Transmetalation
The nucleophilic coupling partner transfers its organic group to the palladium center, displacing the halide [27] [31] [29]:

Pd(II)-R-X + R'-M → Pd(II)-R-R' + M-X

Step 3: Reductive Elimination
The two organic groups couple and dissociate from the palladium center, regenerating the Pd(0) catalyst [27] [31] [29]:

Pd(II)-R-R' → Pd(0) + R-R'

Palladium-Catalyzed C-H Activation for Halogenation
Modern palladium catalysis has evolved to include direct C-H activation methodologies that allow for the direct introduction of halogens without pre-functionalization [32] [33] [34]. This approach offers significant advantages in terms of step economy and atom efficiency.

Directing Group-Assisted Halogenation
Palladium-catalyzed C-H halogenation often employs directing groups to achieve regioselectivity [35] [34] [36]. Common directing groups include:

  • Nitrile groups: Provide ortho-selectivity for halogenation [36]
  • Carboxylate groups: Enable meta-selective functionalization [34]
  • Benzothiazole groups: Offer site-selective halogenation [35]

Mechanistic Considerations for C-H Halogenation
The mechanism of palladium-catalyzed C-H halogenation involves several key steps [32] [33] [34]:

Step 1: C-H Activation
The palladium catalyst activates the C-H bond through coordination with the directing group [32] [34]:

Pd(II) + Ar-H → Pd(II)-Ar + H⁺

Step 2: Halogen Source Activation
N-halosuccinimides (NCS, NBS, NIS) or other halogen sources are activated by the palladium center [32] [34]:

Pd(II)-Ar + N-X-succinimide → Pd(IV)-Ar-X + N-succinimide

Step 3: Reductive Elimination
The palladium(IV) intermediate undergoes reductive elimination to form the C-X bond and regenerate the Pd(II) catalyst [32] [34]:

Pd(IV)-Ar-X → Pd(II) + Ar-X

Ligand Effects in Palladium Catalysis
The choice of ligand significantly influences the reactivity and selectivity of palladium catalysts [31] [29] [37]. Common ligands include:

  • Phosphine ligands: PPh₃, P(t-Bu)₃, XPhos, SPhos provide varying steric and electronic environments [29] [38]
  • N-heterocyclic carbenes: Offer enhanced stability and reactivity [29]
  • Bidentate ligands: Xantphos, DPPF provide chelation effects [29] [39]

Site-Selective Cross-Coupling of Polyhalogenated Arenes
The synthesis of complex polyhalogenated compounds like 6-bromo-2,4-dichloro-3-fluoroaniline requires careful consideration of site-selectivity in cross-coupling reactions [40]. Several strategies have been developed:

Electronic Control
The electronic properties of halogen substituents influence the reactivity of different positions [40]. The general reactivity order follows: C-I > C-Br > C-Cl > C-F [40].

Steric Control
Steric hindrance around halogen substituents affects the accessibility of palladium catalysts [40]. Less hindered positions typically react preferentially [40].

Ligand Control
Specific ligands can be designed to favor certain positions through steric or electronic effects [40]. This represents a particularly active area of research [40].

Advantages of Palladium-Catalyzed Systems
Palladium-mediated approaches offer several advantages for the synthesis of polyhalogenated anilines [27] [28] [29]:

  • Functional group tolerance: Palladium catalysts are generally compatible with a wide range of functional groups [27] [38]
  • Mild reaction conditions: Many reactions can be conducted at room temperature or moderate heating [32] [38]
  • High selectivity: Directing groups enable precise control of regioselectivity [35] [34] [36]
  • Scalability: Reactions can be readily scaled for industrial applications [29] [41]

Flow Chemistry Applications in Halogenation

Flow chemistry has emerged as a powerful tool for conducting halogenation reactions safely and efficiently [42] [43] [44]. This approach offers significant advantages over traditional batch methods, particularly for hazardous halogenation processes.

Fundamental Principles of Flow Chemistry
Flow chemistry involves the continuous processing of reactants through structured reactor systems [42] [43] [44]. Key advantages include:

  • Enhanced mixing: Efficient mixing at the molecular level improves reaction kinetics [42] [43]
  • Precise temperature control: Excellent heat transfer prevents hot spots and thermal runaway [42] [43]
  • Accurate reagent dosing: Precise control over reagent addition rates [42] [43]
  • Improved safety: Hazardous intermediates can be consumed immediately [42] [43]

Safety Advantages in Halogenation
Halogenation reactions often involve highly reactive, toxic, and corrosive reagents such as elemental halogens (X₂) and hydrogen halides (HX) [42] [43]. Flow chemistry provides several safety benefits:

  • Reduced inventory: Small reactor volumes minimize the amount of hazardous material present at any time [42] [43]
  • Rapid quenching: Hazardous intermediates can be quenched immediately downstream [42] [43]
  • Containment: Toxic gases and vapors are contained within the flow system [42] [43]
  • Automated control: Continuous monitoring and control reduce operator exposure [42] [43]

Electrochemical Flow Halogenation
Electrochemical methods in flow systems offer particularly attractive approaches to halogenation [45] [33]. These systems utilize readily available halide salts (LiBr, LiCl) as halogen sources, avoiding the need for toxic halogen gases [45].

Reactor Design for Flow Halogenation
Flow reactors for halogenation can be constructed using various materials and configurations [45] [43]:

  • Teflon tubing: Provides chemical resistance and temperature tolerance [45]
  • Metal wire electrodes: Serve as cathodes and anodes for electrochemical processes [45]
  • Carbon fiber electrodes: Offer high surface area and conductivity [45]
  • Microreactor systems: Provide enhanced mixing and heat transfer [43]

Applications to Polyhalogenated Anilines
Flow chemistry has been successfully applied to the synthesis of various halogenated aromatic compounds [45] [43] [44]. For polyhalogenated anilines, flow systems can offer:

  • Sequential halogenation: Multiple halogenation steps can be conducted in series [43] [44]
  • Selective functionalization: Precise control over reaction conditions enables selective halogenation [45] [43]
  • Continuous processing: High throughput synthesis for industrial applications [43] [44]

Process Intensification
Flow chemistry enables process intensification through [46] [44]:

  • Increased space-time yield: Higher productivity per unit reactor volume [46]
  • Reduced residence times: Faster reactions due to improved mixing and heat transfer [46] [44]
  • Continuous operation: Elimination of batch-to-batch variations [46] [44]

Integration with Other Technologies
Flow chemistry can be integrated with other advanced technologies [46] [44]:

  • Photochemistry: Flow photoreactors for light-mediated halogenation [46]
  • Microwave heating: Rapid heating in flow systems [46]
  • Automated synthesis: Computer-controlled multistep sequences [46]

Challenges and Future Directions
Despite their advantages, flow chemistry systems for halogenation face certain challenges [43] [44]:

  • Reactor fouling: Precipitation of products can block flow channels [43]
  • Corrosion: Halogenating agents can corrode reactor components [43]
  • Scalability: Translation from laboratory to industrial scale requires careful consideration [43]

Economic Considerations
The economic viability of flow chemistry for halogenation depends on several factors [43] [44]:

  • Equipment costs: Initial investment in flow equipment [43]
  • Operating costs: Reduced solvent usage and waste generation [43]
  • Product quality: Improved selectivity and purity [43]
  • Safety benefits: Reduced insurance and regulatory costs [43]

XLogP3

3.3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types